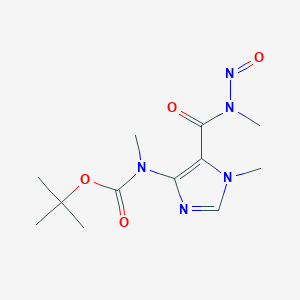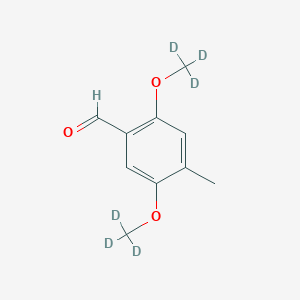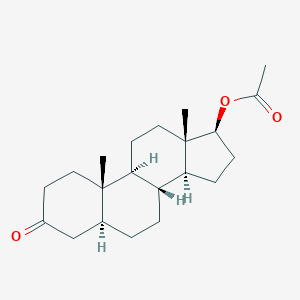
Acétate d'androstanolone
Vue d'ensemble
Description
Stanolone acetate, also known as stenbolone acetate, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT). It is recognized for its potent anabolic properties with minimal androgenic side effects. The compound has been studied for its metabolism in humans, where it was found that after oral administration, several metabolites are formed, indicating complex biotransformation pathways .
Synthesis Analysis
The synthesis of stanolone acetate and related compounds involves various chemical reactions and catalysts. For instance, stannous-acetylacetonate has been identified as an efficient catalyst for the synthesis of poly(trimethylene terephthalate) (PTT), demonstrating the role of tin-based compounds in polymer synthesis . Additionally, the synthesis of arylglycine and mandelic acid derivatives through carboxylations of α-amido and α-acetoxy stannanes with carbon dioxide has been reported, showcasing the versatility of tin reagents in organic synthesis .
Molecular Structure Analysis
The molecular structure of stanolone acetate has been elucidated through techniques such as gas chromatography/mass spectrometry (GC/MS). The metabolites of stanolone acetate have been identified, providing insights into the compound's structural characteristics and metabolic pathways . Furthermore, the crystal structure of a synthetic anabolic agent, stanazolol ethanol solvate, has been determined, revealing the conformation of the steroid skeleton and the presence of hydrogen bonding in the crystal structure .
Chemical Reactions Analysis
Stanolone acetate undergoes various chemical reactions in the body, leading to the formation of multiple metabolites. These reactions include oxidation, reduction, and hydroxylation, which are common pathways in the metabolism of anabolic steroids . The synthesis of zinc stannate (Zn2SnO4) powders through chemical co-precipitation also highlights the reactivity of tin compounds in producing materials with specific electrical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of stanolone acetate and its derivatives have been extensively studied. For example, the solubility and physical stability of stanozolol, a structurally related compound, have been enhanced through the formation of pharmaceutical salts with sweeteners, which could improve its pharmaceutical application . The electrical properties of zinc stannate synthesized from tin compounds have been investigated, showing the influence of sintering temperatures on its dielectric and electrical properties .
Applications De Recherche Scientifique
Thérapie de remplacement androgénique
L'acétate d'androstanolone est utilisé dans la thérapie de remplacement androgénique pour les hommes atteints d'une déficience en testostérone confirmée. Ce traitement vise à rétablir des niveaux normaux de testostérone et à améliorer les symptômes tels que la fatigue, la perte de masse musculaire et la baisse de la libido .
Maladies de fonte musculaire
La recherche a exploré l'utilisation de l'this compound dans le traitement des maladies de fonte musculaire, telles que la cachexie associée au cancer ou au VIH/SIDA. Ses effets anabolisants contribuent à maintenir la masse musculaire et la force, ce qui est crucial pour les patients souffrant de ces affections .
Ostéoporose
L'this compound a été étudié pour son potentiel à traiter l'ostéoporose, en particulier chez les hommes. En imitant les effets de la testostérone, il peut contribuer à augmenter la densité osseuse et à réduire le risque de fractures .
Cancer du sein
Dans le passé, des composés comme l'this compound étaient utilisés dans le traitement de certains types de cancer du sein. Sa capacité à rivaliser avec les récepteurs des œstrogènes dans les tissus mammaires en faisait une option précieuse pour les tumeurs hormono-dépendantes .
Puberté retardée chez les hommes
L'this compound peut être utilisé pour traiter la puberté retardée chez les hommes. Il agit en complétant la production naturelle d'androgènes de l'organisme, induisant ainsi le développement des caractères sexuels secondaires .
Hyperplasie bénigne de la prostate (HBP)
Des recherches ont été menées sur l'utilisation de l'this compound pour traiter l'HBP. Les propriétés androgènes du composé peuvent contribuer à réduire la taille de la prostate et à soulager les symptômes associés à l'HBP .
Troubles de la perte de cheveux
L'this compound a été étudié pour son efficacité dans le traitement des troubles de la perte de cheveux comme l'alopécie androgénétique. Il peut favoriser la croissance des cheveux et prévenir la perte de cheveux supplémentaire en exerçant de forts effets androgènes .
Brûlures et cicatrisation
Les propriétés anabolisantes de l'this compound suggèrent son application potentielle dans le traitement des brûlures graves et la promotion de la cicatrisation. En améliorant la régénération des tissus, il pourrait améliorer les délais de récupération des victimes de brûlures .
Mécanisme D'action
Target of Action
Androstanolone acetate, also known as Stanolone acetate or Dihydrotestosterone (DHT), primarily targets the Androgen receptor . It also interacts with other receptors such as the Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the regulation of sexual characteristics, fluid balance, and estrogen metabolism.
Mode of Action
Androstanolone acetate is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol, therefore, DHT is considered a pure androgenic steroid . It binds to the androgen receptor, exerting its effects by modulating gene expression .
Biochemical Pathways
The primary biochemical pathway of Androstanolone acetate involves the conversion of testosterone into DHT via 5-alpha reduction . This process enhances the androgenic potency of the compound as DHT binds to androgen receptors with higher affinity than testosterone . The downstream effects of this pathway include the regulation of sexual characteristics and other androgen-dependent physiological processes .
Pharmacokinetics
The bioavailability of Androstanolone acetate varies depending on the route of administration. Oral bioavailability is very low due to extensive first-pass metabolism . Transdermal application shows a bioavailability of 10%, while intramuscular injection demonstrates complete (100%) bioavailability . The compound is metabolized in the liver and has a transdermal elimination half-life of 2.8 hours . It is excreted primarily in urine .
Result of Action
Androstanolone acetate exerts strong androgenic effects and muscle-building effects, as well as relatively weak estrogenic effects . It can lead to significant androgenic side effects, such as acne, hair loss, and prostate enlargement . The medication is used mainly in the treatment of low testosterone levels in men and is also used to treat breast development and small penis in males .
Action Environment
The action, efficacy, and stability of Androstanolone acetate can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the route of administration . Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCTUFVQFCIIDS-NGFSFWIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922040 | |
| Record name | Dihydrotestosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164-91-6 | |
| Record name | Dihydrotestosterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stanolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stanolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STANOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



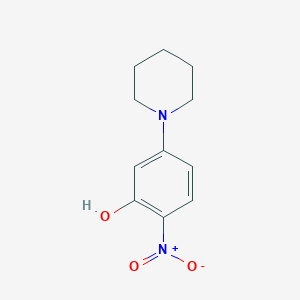
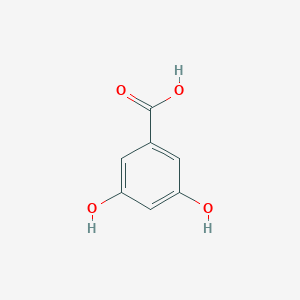
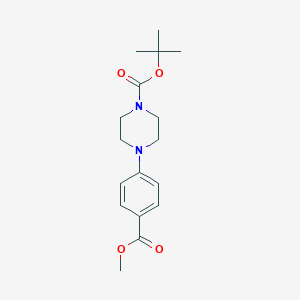

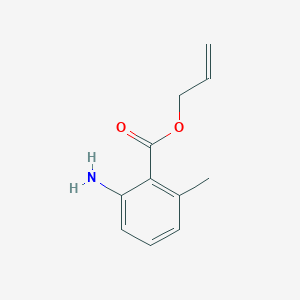
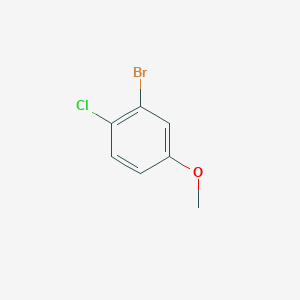
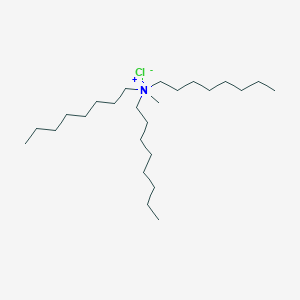
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
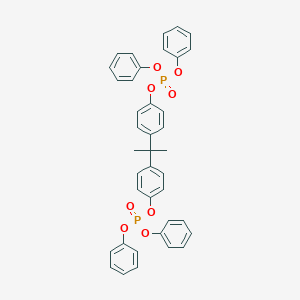
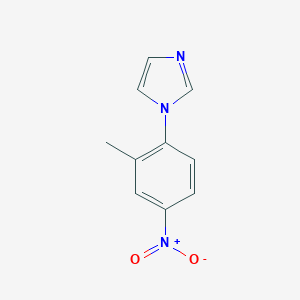

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
